5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
Description
5-Bromo-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a structurally complex small molecule featuring a brominated thiophene core, a 4-fluorobenzo[d]thiazol-2-yl substituent, and a dimethylaminoethyl side chain. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
5-bromo-N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFN3OS2.ClH/c1-20(2)8-9-21(15(22)12-6-7-13(17)23-12)16-19-14-10(18)4-3-5-11(14)24-16;/h3-7H,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEZGWPDHCVKFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(S3)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential clinical implications.
Chemical Structure
The compound's structure can be represented as follows:
Research indicates that compounds containing a benzothiazole moiety often exhibit significant biological activities due to their ability to interact with various biological targets. The mechanisms of action for this specific compound include:
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes such as monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of serotonin and norepinephrine, potentially benefiting conditions like depression and anxiety .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections .
Efficacy in Biological Assays
The biological activity of 5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride was assessed through various assays:
- Antioxidant Activity : The compound demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
- Anticancer Potential : In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. The MTT assay revealed that it reduces cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : The compound showed promise in neuroprotection by reducing oxidative stress markers in neuronal cells, indicating its potential use in neurodegenerative disease management .
Comparative Activity Table
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to 5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride:
- Neurodegenerative Diseases : A study demonstrated that derivatives of benzothiazole could significantly improve cognitive function in animal models of Alzheimer's disease by inhibiting cholinesterase activity and enhancing neurotransmitter levels .
- Cancer Treatment : Research involving related compounds has shown promising results in inhibiting tumor growth through induction of apoptosis in various cancer models, suggesting that the current compound may share similar pathways .
Scientific Research Applications
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds similar to 5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride. For instance, derivatives of thiazole and thiophene have shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Case Study : A study synthesized various thiazole derivatives and tested their antimicrobial efficacy using the turbidimetric method. The results indicated that several compounds exhibited significant antibacterial activity comparable to standard antibiotics such as norfloxacin and fluconazole .
| Compound | Activity Against Bacteria | Standard Comparison |
|---|---|---|
| Compound A | Effective | Norfloxacin |
| Compound B | Moderate | Fluconazole |
| Compound C | Significant | - |
Anticancer Activity
The anticancer potential of compounds related to 5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride has also been evaluated. Studies have focused on their effects on various cancer cell lines, particularly estrogen receptor-positive breast cancer cells.
- Case Study : Research involving thiazole derivatives demonstrated that certain compounds significantly inhibited the growth of MCF7 breast cancer cells in vitro. The Sulforhodamine B assay revealed that some derivatives had comparable efficacy to established chemotherapeutics like 5-fluorouracil .
| Compound | IC50 (µM) | Comparison Drug |
|---|---|---|
| Compound D | 15 | 5-Fluorouracil |
| Compound E | 20 | Doxorubicin |
| Compound F | 10 | - |
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between these compounds and their biological targets. Such studies provide insights into the mechanisms of action and help in optimizing compound structures for enhanced activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
The thiophene and benzo[d]thiazole moieties in the target compound are critical for its electronic and steric properties. Comparisons include:
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| 5-Bromo-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide HCl | Thiophene + Benzo[d]thiazole | Br, F, dimethylaminoethyl | ~500 (estimated) |
| 5-Bromo-furan-2-carboxylic acid (4-methyl-thiazol-2-yl)-amide | Furan + Thiazole | Br, methyl-thiazole | 299.14 (calc.) |
| 4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole | Thiazole | Br, 3-fluorophenyl hydrazone, methylthio | 360.26 |
Key Observations :
- The dimethylaminoethyl group in the target compound introduces basicity (pKa ~8–9), which may improve membrane permeability compared to neutral analogs like 5-bromo-furan-2-carboxamides .
Comparative Reactivity :
- Brominated thiophenes (as in the target) exhibit higher stability under basic conditions than brominated furans (), which are prone to ring-opening .
Spectroscopic and Physicochemical Properties
Data from analogs in and provide insights:
Notes:
Q & A
Q. What are the key synthetic steps for preparing this compound?
The synthesis typically involves:
- Bromination and functionalization : Initial steps may involve bromination of precursor molecules (e.g., thiophene derivatives) and methoxylation using reagents like iodomethane and K₂CO₃ .
- Amide coupling : Reaction of the brominated intermediate with dimethylaminoethylamine under nitrogen, using solvents like dichloromethane (DCM) and catalysts such as pyridine to form the carboxamide .
- Salt formation : Treatment with HCl to generate the hydrochloride salt, followed by purification via column chromatography or recrystallization .
Q. Which spectroscopic methods confirm the compound’s structure?
- 1H/13C NMR : Identifies proton environments (e.g., dimethylaminoethyl group at δ ~2.2–2.5 ppm, aromatic protons in fluorobenzo[d]thiazol at δ ~7.0–8.0 ppm) .
- IR spectroscopy : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and N–H bonds (~3300 cm⁻¹) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
Q. How are common impurities identified during synthesis?
- By-products : Incomplete coupling or side reactions (e.g., unreacted brominated intermediates) are detected via TLC or HPLC .
- Salt stoichiometry : Ion chromatography or elemental analysis ensures correct HCl ratio in the final product .
Advanced Questions
Q. How can reaction conditions optimize yield in the coupling step?
Critical parameters include:
- Solvent systems : THF/MeOH/H₂O mixtures improve solubility of intermediates, while DCM with pyridine enhances nucleophilic substitution .
- Temperature : Heating to 80°C accelerates amide formation, but room temperature may reduce side reactions .
- Catalysts : LiOH or K₂CO₃ facilitates deprotonation, improving reaction efficiency .
Example optimization table:
| Condition | Yield Improvement | Reference |
|---|---|---|
| THF/MeOH/H₂O, 80°C | 75% | |
| DCM/pyridine, RT | 65% |
Q. What structural modifications enhance bioactivity?
- Fluorobenzo[d]thiazol moiety : The 4-fluoro substitution increases lipophilicity and target binding affinity, as seen in similar thiazole derivatives .
- Dimethylaminoethyl group : Enhances solubility and pharmacokinetic properties by introducing a tertiary amine, which can protonate under physiological conditions .
Q. How to resolve contradictions in biological activity data between batches?
- Purity analysis : Use HPLC-MS to confirm batch consistency and identify impurities affecting activity .
- Bioassay standardization : Normalize assays using positive/negative controls (e.g., DMSO for baseline, known inhibitors for comparison) .
Q. What mechanistic insights explain nucleophilic substitution in synthesis?
- Amide formation : The brominated thiophene reacts with dimethylaminoethylamine via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, facilitated by polar aprotic solvents like DCM .
- Role of catalysts : Pyridine neutralizes HCl byproducts, shifting equilibrium toward product formation .
Q. How does the hydrochloride salt impact pharmacokinetics?
- Solubility : The salt form improves aqueous solubility, enhancing bioavailability .
- Stability : HCl stabilizes the compound against hydrolysis, as observed in related benzothiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
